Propylbenzene-(CH2)2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylbenzene-(CH2)2-COOH, also known as 3-phenylpropanoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propylbenzene where the terminal carbon of the propyl chain is substituted with a carboxylic acid group. This compound is a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, such as a protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylbenzene-(CH2)2-COOH can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting propylbenzene is then oxidized to form the carboxylic acid group.
Grignard Reaction: Propylbenzene can be reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylic acid.
Oxidation of Propylbenzene: Propylbenzene can be oxidized using potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of propylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propylbenzene-(CH2)2-COOH can undergo oxidation reactions to form various products.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Benzoic acid
Reduction: 3-phenylpropanol
Substitution: Nitropropylbenzene, sulfonated propylbenzene, halogenated propylbenzene
Scientific Research Applications
Propylbenzene-(CH2)2-COOH has several applications in scientific research:
Biology: As a hapten, it is used in immunological studies to understand the immune response and the development of antibodies
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propylbenzene-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins and forms a complex that is recognized by the immune system. This triggers an immune response, leading to the production of antibodies . The carboxylic acid group can also participate in various chemical reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts .
Comparison with Similar Compounds
Propylbenzene-(CH2)2-COOH can be compared with other similar compounds, such as:
Benzylbenzoic acid: Similar structure but with a benzyl group instead of a propyl group.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Similar structure but with a double bond in the side chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a hapten and participate in various chemical reactions. Its ability to elicit an immune response when attached to a carrier protein makes it valuable in immunological studies .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
InChI Key |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.